4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : Novel triazole derivatives, including structures with morpholino and piperidine components, have been synthesized and evaluated for their antimicrobial properties. Some compounds demonstrated good to moderate activities against various microorganisms, indicating the potential for developing new antimicrobial agents (Bektaş et al., 2010).
Monoamine Oxidase Inhibitors : Triazine amino acid derivatives have been synthesized and tested for monoamine oxidase inhibitory activity. Certain compounds exhibited comparable activity to the standard clorgyline, with selectivity toward MAO-A, indicating their potential use in treating neurological disorders (Khattab et al., 2015).
Antileukemic Activity : A study on the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation revealed potent antileukemic activity for specific compounds. This highlights the potential of such compounds in cancer therapy (Dolzhenko et al., 2021).
Chemical Modifications and Derivatives
Chemical Modification and Reactivity : The reaction of triazine derivatives with various amines has led to the formation of compounds with potential applications in material science and pharmaceutical research. For instance, the conversion of triazine compounds to Schiff bases and their subsequent reactions with morpholine or methyl piperazine could yield novel compounds with diverse applications (Collins et al., 2000).
Structural Studies and Molecular Docking : Some triazine derivatives have been studied for their antiproliferative activity against cancer cell lines, with molecular docking studies revealing good binding affinity with receptors targeting EGFR/PI3K/AKT/mTOR signaling cascades. This suggests their potential in cancer treatment and as tools for studying cancer biology (Shawish et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-15-12-16(2)14-26(13-15)20-23-18(21-17-6-4-3-5-7-17)22-19(24-20)25-8-10-27-11-9-25/h3-7,15-16H,8-14H2,1-2H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWCWYKHFWDPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.